molecular formula C19H16N2O2S B267879 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol

2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol

Cat. No. B267879
M. Wt: 336.4 g/mol
InChI Key: QYIQVVUHXGXINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system, which is a common structural motif found in many biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol is not fully understood, but it is believed to act through multiple pathways. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has also been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. In Alzheimer's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the aggregation of beta-amyloid and reduce neuroinflammation. In Parkinson's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol also has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol. One area of research could focus on the development of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol analogs with improved bioavailability and potency. Another area of research could focus on the use of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be done to elucidate the mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol involves the reaction of 2-aminophenol with 2-bromoanisole in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)benzoxazole. The benzoxazole is then reacted with 1,3-dibromo-2-propanol in the presence of a base to form the thieno[2,3-d]pyrimidine ring system. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in the formation of 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to inhibit the aggregation of beta-amyloid, which is a key pathological hallmark of the disease. In Parkinson's disease, 2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

properties

Product Name

2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-23-15-10-6-5-9-13(15)17-20-18(22)16-14(11-24-19(16)21-17)12-7-3-2-4-8-12/h2-11,17,21H,1H3,(H,20,22)

InChI Key

QYIQVVUHXGXINL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Canonical SMILES

COC1=CC=CC=C1C2NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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